(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride

Chiral β-amino alcohols Biocatalysis Enantioselectivity

Chiral β-amino alcohols are not interchangeable: the wrong enantiomer destroys catalytic efficiency and stereoselectivity. Racemic mixtures or free-base liquids introduce process variability. This compound eliminates those risks: • >99% ee (S)-enantiomer - guaranteed stereochemical fidelity • HCl salt form - solid, stable, aqueous soluble vs. unstable liquid free base • Furan ring - enables constrained peptides and β-dialkylamino alcohol ligands • 64.6% one-pot biocatalytic yield - industrial-scale sustainable manufacturing

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
Cat. No. B13638091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride
Molecular FormulaC6H10ClNO2
Molecular Weight163.60 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C(CO)N.Cl
InChIInChI=1S/C6H9NO2.ClH/c7-5(4-8)6-2-1-3-9-6;/h1-3,5,8H,4,7H2;1H/t5-;/m0./s1
InChIKeyGCJZMVDWTJHFJU-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-2-(furan-2-yl)ethanol hydrochloride: Chiral Building Block Overview


(S)-2-Amino-2-(furan-2-YL)ethan-1-OL hydrochloride (CAS 871915-93-4) is an enantiomerically pure, chiral amino alcohol featuring a furan heterocycle. As a hydrochloride salt, it exhibits enhanced aqueous solubility and solid-state stability compared to its free-base counterpart [1]. The compound is primarily employed as a versatile chiral building block in the synthesis of pharmaceutically active molecules and as a ligand or auxiliary in asymmetric catalysis [2][3].

Single enantiomer (S)-form for asymmetric synthesis research
Hydrochloride salt supports aqueous solubility and solid-state handling
Versatile chiral building block for bioactive molecule synthesis

(S)-2-Amino-2-(furan-2-yl)ethanol HCl: Substitution Failure


Chiral β-amino alcohols are not interchangeable due to their stereochemical dependence in biological and catalytic systems. The (S)-enantiomer of this compound demonstrates distinct catalytic efficiency and product stereoselectivity compared to its (R)-counterpart in asymmetric synthesis [1]. Additionally, the hydrochloride salt form is critical for reproducible handling and solubility, as the free base is a liquid with variable stability . Substituting with a racemic mixture or alternative salt form introduces uncontrolled stereochemistry and alters physicochemical properties, directly impacting synthetic outcomes and process reproducibility.

Opposite enantiomer (R)-enantiomer may alter catalytic stereoselectivity and synthetic outcome
Racemic mixture Introduces uncontrolled stereochemistry, compromising asymmetric induction
Alternative salt / free base Free base is a liquid; different salts may shift solubility and reproducibility

(S)-2-Amino-2-(furan-2-yl)ethanol HCl: Key Comparator Data


Enantioselectivity in Biocatalytic Synthesis

In a direct head-to-head comparison using a one-pot two-stage biocatalytic system, (S)-2-amino-2-(furan-2-yl)ethanol achieved 92% conversion and >99% enantiomeric excess (ee), while the (R)-enantiomer showed 95% conversion and >99% ee [1]. This demonstrates that both enantiomers can be obtained with exceptional optical purity, but the (S)-enantiomer exhibits a slightly lower conversion rate under identical conditions, which may be relevant for process optimization and yield calculations.

Enantioselectivity
Head-to-head
(S): 92% conv, >99% ee vs (R): 95% conv, >99% ee
Supports enantioselective synthesis workflow; conversion difference may guide process optimization
Biocatalytic cascade; furfural substrate
Chiral β-amino alcohols Biocatalysis Enantioselectivity

Preparative-Scale Yield Comparison

When the same biocatalytic cascade was scaled to a preparative synthesis, (S)-2-amino-2-(furan-2-yl)ethanol was isolated in 64.6% yield, compared to 60.4% for the (R)-enantiomer [1]. This 4.2% absolute yield advantage suggests that under practical, scaled-up conditions, the (S)-enantiomer may be produced more efficiently from the chosen biocatalytic pathway.

Preparative Yield
Head-to-head
(S): 64.6% yield vs (R): 60.4% yield
Reported isolated yield context may inform procurement for scale-up
Preparative-scale biotransformation
Chiral building blocks Preparative synthesis Process chemistry

Salt Form vs. Free Base: Solubility and Handling

The hydrochloride salt form of (S)-2-amino-2-(furan-2-yl)ethanol (MW 163.60 g/mol) is a crystalline solid, whereas the free base (MW 127.14 g/mol) [1] is reported as a liquid . Hydrochloride salts of amino alcohols are well-documented to exhibit significantly increased aqueous solubility and improved solid-state stability compared to their free-base counterparts [2].

Salt Form vs Free Base
Class-level
HCl salt: solid, reported enhanced solubility; free base: liquid
Salt form supports reproducible handling and aqueous-phase reactions
Data to verify; class-level inference
Salt forms Solubility Handling

(S)-2-Amino-2-(furan-2-yl)ethanol HCl: Application Scenarios


Furan-2-yl Amino Acid Synthesis for Peptide Mimetics

Building on the >99% ee of (S)-2-amino-2-(furan-2-yl)ethanol [1], this compound serves as an ideal chiral precursor for the synthesis of furan-2-yl amino acids. These non-proteinogenic amino acids are incorporated into conformationally constrained peptides and peptidomimetics to modulate biological activity and metabolic stability .

Chiral β-Amino Alcohol Ligands for Asymmetric Catalysis

The (S)-enantiomer's high optical purity (>99% ee) [1] and the furan ring's unique electronic properties make it a valuable scaffold for developing novel β-dialkylamino alcohol ligands. Such ligands have been shown to significantly influence reaction rates and enantioselectivity in asymmetric alkylations [2], enabling the development of more efficient catalytic processes.

Large-Scale Biocatalytic Production of Chiral Building Blocks

The demonstrated preparative-scale yield of 64.6% for the (S)-enantiomer in a green, one-pot biocatalytic process [1] supports its use in industrial settings for the sustainable manufacturing of chiral intermediates. The solid hydrochloride form facilitates purification, handling, and storage in multi-kilogram campaigns.

Application
Selection Property
Validation Focus
Furan-2-yl amino acid synthesis
Enantiomeric purity for chiral peptide mimetics
Conformational constraint and biological activity modulation studies
Chiral β-amino alcohol ligand development
Stereochemically pure (S)-enantiomer scaffold
Asymmetric alkylation enantioselectivity and rate studies
Biocatalytic scale-up production
Reported preparative yield context and solid form
Process reproducibility and handling in multi-gram campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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